Lipophilicity (LogP) Profile: A Quantifiable Advantage for Membrane Permeability
Methyl 3-Fluoropyridine-2-carboxylate demonstrates a quantifiably higher lipophilicity compared to its non-halogenated analog, Methyl pyridine-2-carboxylate, and a distinct LogP profile versus its other halogenated analogs. The increased LogP correlates with improved membrane permeability, a critical parameter for oral bioavailability and blood-brain barrier penetration . Specifically, the consensus LogP for the target compound is 1.3, while the non-fluorinated analog has a lower LogP, and the iodo analog has a significantly higher LogP, which can lead to poor solubility and off-target binding . This optimal intermediate LogP window is highly desirable for balancing permeability and solubility in drug candidates.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Consensus LogP: 1.3 (XLogP3: 1.14, WLogP: 1.43, iLogP: 1.57) |
| Comparator Or Baseline | Methyl pyridine-2-carboxylate (non-fluorinated analog): LogP ~0.25; Methyl 3-iodopyridine-2-carboxylate: LogP >2.0 |
| Quantified Difference | ~1.0 LogP unit increase over non-fluorinated analog; ~1.0 LogP unit decrease versus iodo analog |
| Conditions | Predicted via ACD/Labs Percepta and consensus LogP calculations from Alfa Chemistry and ChemSpider databases. |
Why This Matters
An optimal LogP is essential for achieving favorable ADME properties, and selecting the 3-fluoro analog over other halogens or the parent pyridine provides a data-driven advantage for designing compounds with balanced permeability and solubility.
